Ido1-IN-17

Immuno‑Oncology Tumor Microenvironment IDO1 Pathway

Most IDO1 inhibitors (Epacadostat, Linrodostat) target the holo (heme-bound) enzyme, limiting resistance research. Ido1-IN-17 (I-4) uniquely binds the apo (heme-free) IDO1 and displaces the heme cofactor. • IC50: 0.44 μM (HeLa cell-based IDO1 assay) • Mechanism: Apo-IDO1 binding & heme displacement • Application: Study holo-inhibitor resistance, heme displacement biology • MW: 604.94 g/mol | Formula: C28H32BrClFN5O2 Available for immediate research use. Not interchangeable with holo-IDO1 inhibitors.

Molecular Formula C28H32BrClFN5O2
Molecular Weight 604.9 g/mol
Cat. No. B12420820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-17
Molecular FormulaC28H32BrClFN5O2
Molecular Weight604.9 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C1=C(C=C(C=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C28H32BrClFN5O2/c1-17(2)15-36(16-18(3)4)26-12-5-19(27(35-38)32-22-10-11-24(31)23(29)14-22)13-25(26)34-28(37)33-21-8-6-20(30)7-9-21/h5-14,17-18,38H,15-16H2,1-4H3,(H,32,35)(H2,33,34,37)
InChIKeyQJXAMMYFUYYJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDO1-IN-17: Apo-IDO1 Inhibitor Overview


IDO1-IN-17 (also referred to as I‑4) is a synthetic small‑molecule inhibitor of indoleamine 2,3‑dioxygenase 1 (IDO1), designed to suppress the immunoregulatory kynurenine pathway. Unlike conventional IDO1 inhibitors that target the heme‑bound holo‑enzyme, IDO1‑IN‑17 was unexpectedly discovered to displace the heme cofactor and bind exclusively to the apo‑form of IDO1, establishing a novel mechanism of action within this therapeutic class [1]. The compound exhibits a cell‑based IC₅₀ of 0.44 μM against IDO1 in HeLa cells, positioning it as a moderately potent but mechanistically distinct tool for interrogating tumor immune evasion pathways .

Apo-IDO1 binding mechanism via heme displacement
Cell-based IDO1 inhibition context (HeLa assay)
Research tool for holo-inhibitor resistance studies

IDO1-IN-17 Unique Apo-Targeting Mechanism


Standard IDO1 inhibitors such as epacadostat, linrodostat, and PF‑06840003 are designed to compete with the heme cofactor or bind to the holo‑enzyme, which requires the presence of the intact heme‑bound conformation [1]. IDO1‑IN‑17, in contrast, displaces heme and targets the apo‑form of IDO1, a state that may be more prevalent under certain cellular conditions or during enzyme turnover [2]. This mechanistic divergence precludes direct substitution in experiments where heme‑dependent inhibition profiles, off‑target interactions with other heme‑containing enzymes, or resistance mechanisms involving heme availability are being evaluated. Substituting IDO1‑IN‑17 with a conventional holo‑IDO1 inhibitor would fundamentally alter the pharmacological readout and invalidate conclusions drawn from studies specifically designed to probe apo‑IDO1 biology .

Mechanism mismatch Holo-IDO1 inhibitors (e.g., Epacadostat, Linrodostat) may not reproduce apo-enzyme targeting and heme displacement outcomes.
Heme displacement context Compounds that do not displace heme cannot recapitulate this specific biochemical probe profile.
Resistance research fit Holo-inhibitor tools may not address resistance mechanisms linked to heme incorporation maintenance.

IDO1-IN-17 Differentiation Evidence


Apo-IDO1 vs. Holo-IDO1 Targeting

IDO1‑IN‑17 (I‑4) uniquely targets the apo‑form of IDO1 by displacing the heme cofactor, a mechanism not observed with clinical‑stage inhibitors such as epacadostat, linrodostat, or PF‑06840003, which all require the heme‑bound holo‑enzyme for inhibition [1]. While epacadostat competitively binds the heme‑iron (IC₅₀ ≈ 10‑20 nM in HeLa cells), and PF‑06840003 acts as a heme‑competitive hydroxyamidine (hIDO1 IC₅₀ = 0.41 μM), IDO1‑IN‑17 demonstrates moderate potency (IC₅₀ = 0.44 μM) but operates through an entirely distinct allosteric binding mode [2].

Apo vs. Holo Targeting
Class-level inference
Targets apo-IDO1 vs. majority of inhibitors that target holo-IDO1. Qualitative, fundamental difference in molecular target.
Defines non-substitutable tool for heme displacement and resistance mechanism studies.
Scaffold hopping and characterization context; verify for specific lot.
Immuno‑Oncology Tumor Microenvironment IDO1 Pathway

Potency vs. IDO1-IN-16 Holo Analog

In HeLa cell‑based IDO1 activity assays, IDO1‑IN‑17 exhibits an IC₅₀ of 0.44 μM (440 nM). This potency is approximately 22‑fold lower than that of epacadostat (reported HeLa IC₅₀ range 10‑20 nM) and approximately 259‑fold lower than that of the irreversible inhibitor linrodostat (HeLa IC₅₀ = 1.7 nM) . However, IDO1‑IN‑17 demonstrates comparable potency to PF‑06840003 (hIDO1 enzymatic IC₅₀ = 0.41 μM), suggesting that while it is not the most potent inhibitor, its unique mechanism compensates for its moderate cellular activity [1].

Potency vs. IDO1-IN-16
Cross-study comparable
IDO1-IN-17: 0.44 μM; IDO1-IN-16: 0.127 μM. ~3.5-fold lower potency in HeLa cells.
Selection based on mechanism over IC50; potency context does not confer superiority.
HeLa cell-based assay; mechanism of action differs.
Cancer Immunotherapy Small Molecule Inhibitors Cellular Pharmacology

Potency vs. Clinical Candidate PF-06840003

IDO1‑IN‑17 features a diisobutylaminophenyl hydroxyamidine core, which is structurally distinct from the hydroxyamidine moiety of epacadostat and the imidazoleisoindole scaffold of navoximod (NLG‑919) [1]. This scaffold divergence was achieved through scaffold‑hopping from a urea‑derived holo‑IDO1 binder and resulted in the unexpected apo‑IDO1 targeting phenotype. The presence of the diisobutylamino group is critical for this novel binding mode and contributes to the compound's unique pharmacological profile [2].

Potency vs. PF-06840003
Cross-study comparable
IDO1-IN-17: 0.44 μM; PF-06840003: 0.41 μM. Nearly equipotent in vitro.
Supports in vitro potency benchmarking for mechanism-of-action studies.
Different assay cell lines; context-dependent comparison.
Medicinal Chemistry Scaffold Hopping Structure‑Activity Relationship

Structural Differentiation vs. Epacadostat

The 0.44 μM cellular IC₅₀ of IDO1‑IN‑17 translates to effective suppression of kynurenine production in IDO1‑expressing HeLa cells, a standard model for assessing functional IDO1 blockade. While this potency is lower than that of epacadostat (IC₅₀ ~10 nM) and linrodostat (IC₅₀ 1.7 nM) in the same cell type, IDO1‑IN‑17 achieves complete inhibition at higher concentrations, providing a window for dose‑response studies where partial or graded inhibition is desired . This property is advantageous for investigating the threshold of kynurenine depletion required to reverse T‑cell suppression without completely abrogating the pathway.

Structure vs. Epacadostat
Class-level inference
Diisobutylaminophenyl hydroxyamidine scaffold, apo-IDO1 vs. Epacadostat hydroxyamidine, holo-IDO1. Qualitative structural and conformational difference.
Distinct research tool for apo-IDO1 inhibition studies, especially after limited holo-inhibitor trial outcomes.
Structural differentiation inferred from scaffold analysis; requires further validation.
Immunometabolism Tryptophan Catabolism Kynurenine Pathway

IDO1-IN-17 Research Applications


Holo-IDO1 Inhibitor Resistance Studies

Utilize IDO1‑IN‑17 as a chemical probe to dissect the biological role of the heme‑free apo‑IDO1 conformation in tumor cells or antigen‑presenting cells. Because conventional holo‑IDO1 inhibitors (e.g., epacadostat) cannot target this form, IDO1‑IN‑17 is essential for experiments aimed at understanding whether apo‑IDO1 contributes to immune suppression in heme‑depleted microenvironments or under conditions of oxidative stress [1].

Heme Displacement Strategy

Employ IDO1‑IN‑17 as a reference compound in medicinal chemistry programs seeking to develop novel apo‑IDO1‑targeting inhibitors. Its diisobutylaminophenyl hydroxyamidine scaffold serves as a validated starting point for optimization of potency and selectivity while maintaining the unique apo‑IDO1 binding phenotype [2].

Apo-IDO1 Inhibitor SAR Studies

Because IDO1‑IN‑17 exhibits a moderate cellular IC₅₀ of 0.44 μM—significantly higher than ultra‑potent clinical candidates like linrodostat (1.7 nM)—it enables graded inhibition of the kynurenine pathway in co‑culture systems. This property is valuable for determining the minimal effective concentration required to restore T‑cell proliferation and effector function, providing a quantitative threshold for therapeutic target engagement .

Application
Selection Property
Validation Focus
Holo-inhibitor resistance mechanism studies
Apo-enzyme binding mechanism
Heme incorporation and resistance endpoint monitoring
Heme displacement research
Unique heme cofactor displacement activity
Cellular consequences of heme loss in tumor models
Apo-IDO1 inhibitor SAR development
Characterized benchmark structure and potency context
Activity and pharmacokinetic endpoint optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ido1-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.